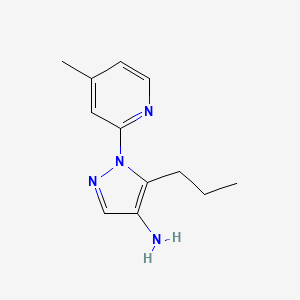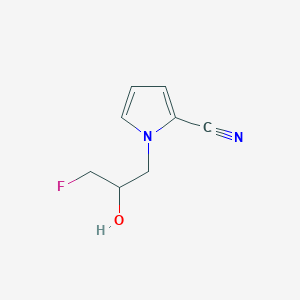
1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine is a heterocyclic compound that features a pyrazole ring substituted with a methylpyridine and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine typically involves the reaction of 4-methyl-2-pyridinecarboxaldehyde with propylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
1-(4-Methylpyridin-2-yl)thiourea: Shares the methylpyridine moiety but differs in the presence of a thiourea group.
N-(4-Methylpyridin-2-yl)thiophene-2-carboxamide: Contains a thiophene ring instead of a pyrazole ring.
Ethyl 4-[(4-Methylpyridin-2-yl)amino]piperidine-1-carboxylate: Features a piperidine ring and a carboxylate group.
Uniqueness: 1-(4-Methylpyridin-2-yl)-5-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N4 |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
1-(4-methylpyridin-2-yl)-5-propylpyrazol-4-amine |
InChI |
InChI=1S/C12H16N4/c1-3-4-11-10(13)8-15-16(11)12-7-9(2)5-6-14-12/h5-8H,3-4,13H2,1-2H3 |
InChI Key |
SAPPRVJJYKZWNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=NN1C2=NC=CC(=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B13259058.png)
![2-chloro-1-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B13259060.png)
![5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane](/img/structure/B13259074.png)




![[1-(5-Aminopentyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13259090.png)
![(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13259100.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine](/img/structure/B13259106.png)
![3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13259111.png)
![tert-Butyl 4-{5H,6H,7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B13259116.png)

![[2-(Cyclohexylamino)phenyl]methanol](/img/structure/B13259133.png)
